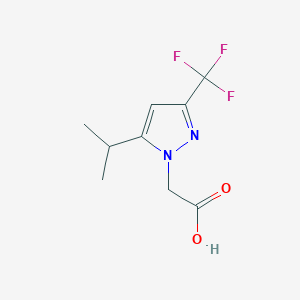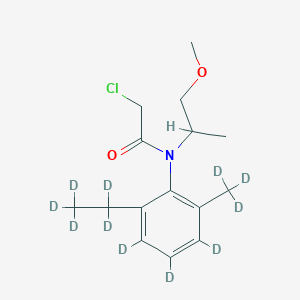
Buphedrone-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Buphedrone-d3 Hydrochloride is a synthetic cathinone and stimulant. It is a deuterated analog of Buphedrone, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used as a stable-labeled internal standard for quantitation of Buphedrone Ephedrine Metabolite levels in various matrices by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) for applications in clinical toxicology, forensic analysis, and urine drug testing .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Buphedrone-d3 Hydrochloride involves the incorporation of deuterium atoms into the Buphedrone molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ephedrine or pseudoephedrine.
Deuteration: The precursor undergoes deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents or solvents.
Ketone Formation: The deuterated precursor is then oxidized to form the corresponding ketone.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ketone with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of the precursor are deuterated using deuterated reagents.
Oxidation and Purification: The deuterated precursor is oxidized, and the resulting ketone is purified using techniques such as recrystallization or chromatography.
Hydrochloride Salt Formation: The purified ketone is reacted with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution.
化学反应分析
Types of Reactions
Buphedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Buphedrone-d3 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantitation of Buphedrone and its metabolites.
Biology: Studied for its effects on biological systems, including its neurotoxic and hepatotoxic effects.
Medicine: Investigated for its potential therapeutic applications and its role in drug metabolism studies.
Industry: Used in forensic analysis and toxicology for the detection of Buphedrone in biological samples
作用机制
Buphedrone-d3 Hydrochloride exerts its effects by interacting with the central nervous system. It primarily acts as a stimulant by increasing the levels of monoamines (dopamine, norepinephrine, and serotonin) in the brain. This is achieved through the inhibition of monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters. The compound also induces oxidative stress, disrupts mitochondrial homeostasis, and triggers apoptotic and necrotic pathways .
相似化合物的比较
Similar Compounds
Buphedrone: The non-deuterated analog of Buphedrone-d3 Hydrochloride.
Methamphetamine: Shares structural similarities but differs by the presence of a β-ketone group in Buphedrone.
Cathinone: A naturally occurring compound related to Buphedrone.
N-Ethylhexedrone: Another synthetic cathinone with different neurotoxic effects
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and make it suitable as an internal standard in analytical applications. Its deuterated nature allows for precise quantitation and differentiation from non-deuterated analogs in complex biological matrices .
属性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
216.72 g/mol |
IUPAC 名称 |
1-phenyl-2-(trideuteriomethylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H/i2D3; |
InChI 键 |
WJQBARDMJLAIJX-MUTAZJQDSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=CC=C1.Cl |
规范 SMILES |
CCC(C(=O)C1=CC=CC=C1)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)



![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)

![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)


